molecular formula C9H12N2O2 B2445633 6-(Oxolan-3-yloxy)pyridin-3-amine CAS No. 1341833-37-1

6-(Oxolan-3-yloxy)pyridin-3-amine

Cat. No.: B2445633
CAS No.: 1341833-37-1
M. Wt: 180.207
InChI Key: BAGALONVKVPJML-UHFFFAOYSA-N
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Description

“3-Amino-6-(tetrahydrofuran-3-yloxy)pyridine” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is used in scientific research due to its diverse applications, including drug synthesis and catalysis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6,10H2 .

Scientific Research Applications

Supramolecular Reagents Synthesis

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been developed using palladium-catalyzed cross-coupling reactions. These reagents, including variants of pyridine compounds, exhibit primary hydrogen-bonding motifs and secondary anti-amino proton/pyridyl N–H···N hydrogen bonding interactions, suggesting potential applications in molecular recognition and self-assembly processes (Aakeröy et al., 2007).

Novel Multicomponent Reaction for Tetrahydrofuro[2,3-c]pyridines

A novel three-component synthesis method for producing tetrahydrofuro[2,3-c]pyridines has been developed. This method uses aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide in the presence of ammonium chloride. The process is notable for its efficiency in creating the fused ring system through the formation of five chemical bonds in a single step (Fayol & Zhu, 2004).

Synthesis of Diverse Pyridine Derivatives

Research has explored the synthesis of various pyridine derivatives, including 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles. These compounds have potential in developing new materials with interesting structural properties (Rodinovskaya et al., 2003).

Development of Biologically Active Molecules

Substituted tetrahydrofuran and pyrrolidine moieties, which are integral in various biologically active molecules, can be efficiently synthesized using a Pd-catalyzed carboetherification or carboamination of γ-hydroxy- and γ-aminoalkenes. This approach is highly convergent and adaptable for producing a range of analogs (Wolfe, 2007).

Crystallography and Structural Analysis

The crystal structure of related pyridine derivatives, like 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile, has been analyzed using single crystal X-ray diffraction. Such studies are crucial for understanding the molecular and crystal structure of these compounds, which can inform their potential applications in various fields (Ganapathy et al., 2015).

Properties

IUPAC Name

6-(oxolan-3-yloxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGALONVKVPJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341833-37-1
Record name 6-(oxolan-3-yloxy)pyridin-3-amine
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